tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the condensation of o-fluorobenzaldehydes with hydrazine derivatives.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions.
Esterification: The final step involves the esterification of the indazole core with tert-butyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to the modulation of their activity . The compound can inhibit or activate various signaling pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate
- tert-Butyl 6-chloro-4-fluoro-1H-indazole-1-carboxylate
Uniqueness
tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation provides a versatile platform for further functionalization and the development of novel compounds with specific properties .
Properties
IUPAC Name |
tert-butyl 6-bromo-4-fluoroindazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-7(13)4-9(14)8(10)6-15-16/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSGHUAEATEBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849459 | |
Record name | tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305320-58-4, 70199-62-1 | |
Record name | 1H-Indazole-1-carboxylic acid, 6-bromo-4-fluoro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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